molecular formula C5HBrF6N2 B8099529 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole

3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole

Cat. No.: B8099529
M. Wt: 282.97 g/mol
InChI Key: WRQXMZAIZDYKDF-UHFFFAOYSA-N
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Description

3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C5HBrF6N2 . It has a molecular weight of 282.97 . The compound is a white solid .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group by sulfur tetrafluoride . Another method involves a nucleophilic substitution reaction at the C-4 position, which replaces an iodine atom with a CF3 group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14) . The compound exhibits tautomerism, a phenomenon that may influence its reactivity .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles . It can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 282.97 . The compound’s IUPAC name is 4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole .

Properties

IUPAC Name

4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQXMZAIZDYKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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